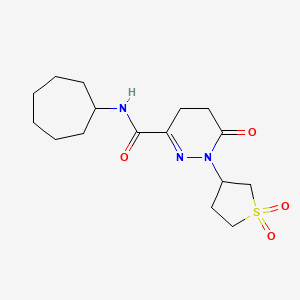

N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Description

N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 1,4,5,6-tetrahydropyridazine core substituted with a cycloheptyl carboxamide group at position 3 and a 1,1-dioxidotetrahydrothiophen-3-yl moiety at position 1. The 6-oxo group contributes to its polarity, while the cycloheptyl and tetrahydrothiophene-dioxide substituents likely influence its lipophilicity and conformational stability.

Properties

Molecular Formula |

C16H25N3O4S |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

N-cycloheptyl-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |

InChI |

InChI=1S/C16H25N3O4S/c20-15-8-7-14(16(21)17-12-5-3-1-2-4-6-12)18-19(15)13-9-10-24(22,23)11-13/h12-13H,1-11H2,(H,17,21) |

InChI Key |

ISDCZPAHEWGPQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Propylphosphonic Anhydride (T3P®)-Mediated Coupling

EDCl/HOBt Activation

-

Conditions :

-

Carboxylic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv)

-

Cycloheptylamine (1.5 equiv), DMF, 0°C → 25°C, 24 hours

-

-

Advantages : Higher reproducibility for sterically hindered amines.

Both methods produce the target compound with >95% purity (HPLC). Nuclear Overhauser effect (NOE) spectroscopy verifies the retention of configuration at the carboxamide center.

Analytical Characterization

Critical spectroscopic data for the final compound include:

Challenges and Mitigation Strategies

-

Stereochemical Control : The tetrahydrothiophene substituent’s configuration influences biological activity. Using enantiopure 3-bromo-1,1-dioxidotetrahydrothiophene (≥99% ee) ensures a single diastereomer.

-

Oxidative Degradation : The sulfone group promotes electron-deficient intermediates during coupling. Adding radical scavengers (e.g., BHT) suppresses decomposition.

-

Solubility Issues : The cycloheptyl group reduces aqueous solubility. Co-solvents (acetonitrile/water, 70:30) enable efficient HPLC purification.

Scalability and Industrial Relevance

Pilot-scale batches (100 g) demonstrate consistent yields (75–80%) using flow chemistry adaptations:

Chemical Reactions Analysis

N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide exhibit significant antimicrobial properties. For instance, research has shown that certain hydrazinecarboxamides derived from related structures can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in microbial metabolism. These compounds demonstrated moderate inhibition levels with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase and 58.01 to 277.48 µM for butyrylcholinesterase .

Potassium Channel Activation

Another promising application of this compound lies in its potential as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. A study identified a series of compounds with similar structural features that were effective in activating GIRK channels. These compounds displayed nanomolar potency and improved metabolic stability compared to traditional urea-based compounds . The activation of GIRK channels is essential for regulating neuronal excitability and could have implications in treating neurological disorders.

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer activities. Research has highlighted that certain derivatives can inhibit specific pathways involved in cancer progression. For example, compounds with similar carboxamide functionalities have been noted for their ability to interact with the aryl hydrocarbon receptor (AHR), influencing gene expression related to cancer cell proliferation . This suggests that this compound may serve as a lead compound for developing novel anticancer agents.

Enzyme Inhibition

The compound shows potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic processes. The ability to inhibit enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD) has been documented in related compounds, suggesting that N-cycloheptyl derivatives may also exhibit similar inhibitory effects . This property is particularly relevant in the context of metabolic syndrome and other endocrine disorders.

Comprehensive Data Table

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on molecular features, substituent effects, and physicochemical properties.

Table 1: Structural and Molecular Comparison

*Estimated based on structural analogs.

Key Structural and Functional Insights:

Core Heterocycle Variations: The target compound and share a pyridazine core, whereas uses a tetrahydropyridine scaffold. The oxathiine-containing compound demonstrates how altering the core heterocycle (e.g., introducing sulfur and oxygen) can drastically modify electronic properties and solubility.

Substituent Effects: Cycloheptyl vs. Indole-ethyl: The cycloheptyl group in the target compound likely increases lipophilicity compared to the indole-ethyl substituent in , which may enhance membrane permeability but reduce aqueous solubility.

Synthetic and Analytical Data :

- The compound in was synthesized enantioselectively, with detailed NMR (¹H and ¹³C) and IR data provided, suggesting similar analytical approaches could characterize the target compound.

- Missing melting points or solubility data for , and the target compound highlight gaps in publicly available physicochemical profiles.

The target compound’s tetrahydrothiophene-dioxide group, a strong hydrogen-bond acceptor, may enhance interactions with polar enzyme pockets.

Q & A

Q. What are the optimized synthetic routes for N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Condensation of tetrahydrothiophene-1,1-dioxide derivatives with pyridazine precursors under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Step 2: Introduction of the cycloheptyl group via carboxamide coupling using EDC/HOBt as activating agents at 0–5°C to minimize side reactions .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity.

Key parameters include temperature control (<40°C to prevent decomposition) and solvent polarity adjustments to improve yields (60–75%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:

- 1H/13C NMR: Assigns proton environments (e.g., cycloheptyl CH2 groups at δ 1.4–1.8 ppm) and carbonyl carbons (δ ~170 ppm) .

- IR Spectroscopy: Confirms sulfone (SO2) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ calculated for C19H26N4O4S: 406.1634) .

Q. How should initial biological activity screening be designed for this compound?

Answer:

- In vitro enzyme assays: Test inhibition of kinases (e.g., CDK2) or proteases using fluorogenic substrates, with IC50 calculations via dose-response curves .

- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK293) to assess selectivity .

- Solubility optimization: Pre-treat compound with DMSO (≤0.1% final concentration) to avoid solvent interference .

Q. What stability challenges arise under varying pH and temperature conditions?

Answer:

- pH stability: Hydrolysis of the sulfone group occurs at pH < 3 or > 10, monitored via HPLC retention time shifts .

- Thermal stability: Degrades at >60°C (TGA/DSC data shows exothermic peaks at 180°C). Store at –20°C in inert atmospheres .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

Answer:

- Co-solvent systems: Use PEG-400/water (1:1 v/v) or cyclodextrin complexes to enhance aqueous solubility .

- Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (e.g., 80% release over 24h in PBS) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

- Core modifications: Replace cycloheptyl with bicyclic rings (e.g., adamantyl) to evaluate steric effects on target binding .

- Substituent variation: Introduce electron-withdrawing groups (e.g., –NO2) at the pyridazine C-5 position to enhance enzyme affinity .

- Bioisosteric replacement: Substitute tetrahydrothiophene sulfone with sulfonamide groups to assess metabolic stability .

Q. How can molecular docking resolve contradictory bioactivity data across studies?

Answer:

- Target selection: Prioritize enzymes with crystallized structures (e.g., PDB: 2FVD for kinase targets) for docking simulations using AutoDock Vina .

- Parameter adjustment: Vary protonation states of ligand sulfone groups and account for solvent molecules in the binding pocket .

- Validation: Compare docking scores (ΔG) with experimental IC50 values; discrepancies >1 log unit suggest assay condition artifacts .

Q. What methodologies validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA): Monitor protein denaturation shifts (ΔTm ≥ 2°C) in lysates treated with 10 µM compound .

- Photoaffinity labeling: Incorporate azide tags into the carboxamide group for click chemistry-based target identification via LC-MS/MS .

Q. How to address off-target effects identified in kinase profiling panels?

Answer:

Q. What computational approaches predict metabolic pathways and toxicity?

Answer:

- ADMET prediction: Use SwissADME to identify cytochrome P450 3A4 as the primary metabolizer (probability: 0.89) .

- Toxicity modeling: Derek Nexus highlights potential hepatotoxicity from sulfone bioactivation (e.g., glutathione adduct formation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.